2H-1,3-Oxazin-2-one, 6-(diethylamino)-4,5-diphenyl-
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Overview
Description
2H-1,3-Oxazin-2-one, 6-(diethylamino)-4,5-diphenyl- is a heterocyclic compound that features an oxazinone ring with diethylamino and diphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Oxazin-2-one, 6-(diethylamino)-4,5-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with a diphenyl-substituted precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Oxazin-2-one, 6-(diethylamino)-4,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazinones, amine derivatives, and functionalized heterocycles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-1,3-Oxazin-2-one, 6-(diethylamino)-4,5-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 2H-1,3-Oxazin-2-one, 6-(diethylamino)-4,5-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Oxazin-2-one: A simpler analog without the diethylamino and diphenyl substituents.
6-(2,2-Dimethyl-1,3-dioxolan-4-yl)tetrahydro-5-(phenylmethoxy)-4-(phenylmethyl)aminomethyl-2H-1,3-Oxazin-2-one: A structurally related compound with different substituents.
Uniqueness
2H-1,3-Oxazin-2-one, 6-(diethylamino)-4,5-diphenyl- is unique due to its specific substituents, which confer distinct chemical properties and biological activities. The presence of diethylamino and diphenyl groups enhances its potential as a versatile compound for various applications in research and industry.
Properties
CAS No. |
61744-63-6 |
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Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
6-(diethylamino)-4,5-diphenyl-1,3-oxazin-2-one |
InChI |
InChI=1S/C20H20N2O2/c1-3-22(4-2)19-17(15-11-7-5-8-12-15)18(21-20(23)24-19)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI Key |
LTUIBCGVRMOHAI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=NC(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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